
Peiminine
Overview
Description
Peiminine is a steroidal alkaloid derived from Fritillaria thunbergii (Zhe Beimu), a traditional Chinese medicine (TCM) widely used for its anti-inflammatory, antitumor, and analgesic properties . Structurally, it belongs to the isosteroidal alkaloid family, sharing a C-nor-D-homo steroidal skeleton with its primary analog, peimine (verticine) . Modern pharmacological studies highlight its role in modulating key pathways such as AMPK-mTOR-ULK (autophagy), ROS/JNK (apoptosis), and NF-κB (anti-inflammatory) . Its pharmacokinetic and pharmacodynamic profiles, particularly in cellular uptake and synergistic effects with peimine, have been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peiminine can be synthesized through various chemical reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Fritillaria thunbergii bulbi using methods such as sulfur fumigation and hyperspectral imaging combined with chemometrics .
Industrial Production Methods: Industrial production of this compound involves the extraction from Fritillaria species. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the content of this compound in the plant material. The development of online detection systems for real-world quality control is also being explored .
Chemical Reactions Analysis
Types of Reactions: Peiminine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce apoptosis and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway .
Common Reagents and Conditions: Common reagents used in this compound reactions include reactive oxygen species (ROS) scavengers and inhibitors of specific signaling pathways. For example, the JNK inhibitor SP600125 and the ROS scavenger N-acetylcysteine have been used to study the effects of this compound on osteosarcoma cells .
Major Products Formed: The major products formed from this compound reactions include apoptotic and autophagic markers in cancer cells. These products are indicative of the compound’s ability to induce cell cycle arrest and cell death .
Scientific Research Applications
Anticancer Properties
Peiminine exhibits notable anticancer effects across multiple cancer types, including osteosarcoma, hepatocellular carcinoma, glioblastoma, and breast carcinoma.
1.1 Osteosarcoma
A study demonstrated that this compound induces G0/G1-phase cell cycle arrest and promotes apoptosis in osteosarcoma cells through the ROS/JNK signaling pathway. The compound significantly inhibited cell proliferation in a dose- and time-dependent manner, suggesting its potential as a therapeutic agent for osteosarcoma treatment .
1.2 Hepatocellular Carcinoma
Research on hepatocellular carcinoma (HepG2) cells revealed that this compound reduced cell viability with an IC50 of 4.58 μg/mL at 24 hours. The study indicated that this compound triggered apoptosis by disrupting mitochondrial membrane potential and activating pro-apoptotic pathways .
1.3 Glioblastoma
this compound has also been studied for its effects on glioblastoma multiforme. It demonstrated significant antitumor activity in vitro and in vivo, with mechanisms involving cell cycle regulation and apoptosis induction .
1.4 Breast Carcinoma
In studies focusing on breast carcinoma, this compound was shown to reprogram metabolic pathways within cancer cells, enhancing its anticancer efficacy .
Anti-inflammatory Effects
This compound possesses strong anti-inflammatory properties, making it a candidate for treating various inflammatory diseases.
2.1 Pulmonary Diseases
Research indicates that this compound alleviates lung injury and pulmonary fibrosis by targeting the epidermal growth factor receptor (EGFR) signaling pathway. This action helps prevent exacerbation of chronic obstructive pulmonary disease (COPD) .
2.2 Osteoarthritis
In models of osteoarthritis, this compound reduced the production of inflammatory cytokines such as IL-1β and increased anti-inflammatory cytokines like IL-10. It operates by inhibiting the AKT/NF-kB signaling pathway .
Data Summary Table
Case Studies
Case Study 1: Osteosarcoma Treatment
A preclinical study evaluated the effects of this compound on MG-63 and Saos-2 osteosarcoma cell lines. Results indicated a dose-dependent decrease in cell viability and significant morphological changes indicative of apoptosis following treatment with this compound.
Case Study 2: COPD Management
In an animal model of COPD, administration of this compound showed improvements in lung function metrics and histological assessments of lung tissue integrity, highlighting its potential as a therapeutic agent in respiratory diseases.
Mechanism of Action
Peiminine exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and suppress the expression of inflammatory mediators such as pro-interleukin-1β, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-6 . In cancer cells, this compound induces apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and the regulation of mitochondrial membrane potential .
Comparison with Similar Compounds
Structural Comparison with Related Alkaloids
Peiminine and peimine are isosteroidal alkaloids with minor structural differences, likely influencing their bioactivity and pharmacokinetics. Both compounds are major bioactive constituents of Fritillaria thunbergii, alongside minor alkaloids such as peimisine, sipeimine, and zhebeinine .
Key Structural Features:
- Peimine (Verticine) : Contains a hydroxyl group at C-3 and a ketone at C-6 .
- This compound (Verticinone): Differs by the oxidation state at C-6, contributing to altered solubility and receptor binding .
Pharmacokinetic Profiles
Comparative pharmacokinetic studies reveal differences in absorption, distribution, and elimination between this compound and peimine (Table 1).
Table 1: Pharmacokinetic Parameters of this compound and Peimine
- Key Findings :
Cellular Uptake and Bioavailability
Cellular uptake studies in A549 and HCT-116 cells demonstrate distinct profiles for this compound and peimine:
- Single Administration : this compound reaches peak uptake (Tmax) at 60 min, faster than peimine (120 min) .
- Combination Administration : Tmax extends to 240 min for both, with Imax increasing by 20–30% compared to single doses . This synergy may arise from structural competition altering transport mechanisms .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
- This compound : Suppresses NF-κB and ERK pathways, reducing TNF-α, IL-6, and COX-2/PGE2 levels .
- Peimine : Shows analgesic effects via opioid receptor modulation but weaker anti-inflammatory activity compared to this compound .
Table 2: Anti-Inflammatory Activity Comparison
Compound | IC50 (COX-2 Inhibition) | Key Targets | |
---|---|---|---|
This compound | 25 μM | NF-κB, ERK, JNK | |
Peimine | >50 μM | Opioid receptors, IL-10 |
Antitumor Mechanisms
- This compound : Induces apoptosis via ROS/JNK signaling and ferroptosis through NCOA4 upregulation .
- Peimine: Limited direct antitumor activity but enhances this compound’s efficacy in combination .
Table 3: Antitumor Effects in HCT-116 Cells
Compound | Apoptosis Induction | Autophagy Activation | Key Pathways | |
---|---|---|---|---|
This compound | +++ | +++ | AMPK, ROS/JNK | |
Peimine | + | + | Undefined |
Analytical Methods for Quantification
Advanced techniques ensure accurate quantification of this compound and analogs:
Biological Activity
Peiminine, an alkaloid derived from the Fritillaria species, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the compound's mechanisms of action, efficacy in various models, and its potential therapeutic applications based on recent research findings.
This compound exhibits its biological effects primarily through apoptosis induction in cancer cells and modulation of immune responses.
1. Apoptosis Induction in Cancer Cells:
Research has shown that this compound can induce apoptosis in human hepatocellular carcinoma (HepG2) cells via both extrinsic and intrinsic pathways. The study conducted by Zhang et al. (2019) utilized MTT assays to evaluate the cytotoxic effects of this compound on several cancer cell lines, including HeLa, HepG2, SW480, and MCF-7. The findings indicated that this compound reduced cell viability in a dose- and time-dependent manner, with an IC50 value of 4.58 μg/mL for HepG2 cells after 24 hours of treatment .
2. Cell Cycle Arrest:
this compound treatment resulted in significant alterations in cell cycle distribution. Specifically, there was a marked decrease in the G1 phase and an increase in the G2/M phase among treated HepG2 cells, indicating that this compound may inhibit cell proliferation by inducing cell cycle arrest .
3. Mitochondrial Dysfunction:
The compound also affects mitochondrial membrane potential, a critical factor in apoptotic signaling. Flow cytometry analysis demonstrated a concentration-dependent decrease in mitochondrial membrane potential following this compound treatment .
Immunomodulatory Effects
This compound's immunomodulatory properties have been explored through studies assessing its impact on macrophage function.
1. Phagocytosis Enhancement:
In a study involving BALB/c mice, oral administration of this compound enhanced the phagocytic activity of peritoneal macrophages without a clear dose-dependency. Macrophages from treated mice showed increased phagocytosis of opsonized zymosan particles .
2. Cytokine Production Modulation:
The compound influenced cytokine production as well. It significantly downregulated IL-12 secretion from LPS-stimulated macrophages while increasing IL-10 production at lower doses . However, higher doses led to decreased IL-10 levels, suggesting a complex dose-response relationship.
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory activity in various models.
1. Ulcerative Colitis Model:
In an acetic acid-induced ulcerative colitis model, this compound exhibited significant anti-inflammatory effects, reducing inflammatory markers and improving mucosal integrity .
2. Mastitis Model:
Research indicated that this compound could protect against lipopolysaccharide (LPS)-induced mastitis by suppressing pathological changes in mammary glands and inhibiting pro-inflammatory enzyme activities such as COX-2 and iNOS .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy: this compound's ability to induce apoptosis suggests its potential as an adjunct therapy in treating hepatocellular carcinoma.
- Immunotherapy: Its immunomodulatory effects could be harnessed to enhance macrophage activity against infections or tumors.
- Inflammatory Diseases: The anti-inflammatory properties indicate possible applications in treating conditions like ulcerative colitis and mastitis.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess peiminine’s anti-cancer activity, and what are their limitations?
Methodological Answer:
- In vitro models : Human cancer cell lines (e.g., HCT-116 colorectal, HepG2 hepatocellular, U251 glioblastoma) are treated with this compound at varying concentrations (e.g., IC50 values range from 3.79–4.58 μg/mL) to assess cytotoxicity via MTT assays, flow cytometry (apoptosis/cell cycle), and Western blotting (protein expression) . Limitations include lack of tumor microenvironment complexity.
- In vivo models : Xenograft mice (e.g., BALB/c nude mice injected with HCT-116 cells) evaluate tumor suppression. Dosages (e.g., 3 mg/kg this compound every 2 days) are optimized to minimize systemic toxicity . Limitations include interspecies differences in drug metabolism.
Q. How is this compound’s dose-dependent effect on inflammatory cytokines quantified in experimental settings?
Methodological Answer:
- ELISA or multiplex assays measure cytokine levels (e.g., IL-1β, TNFα) in cell supernatants or serum. Dose-response curves (e.g., 5–50 μM this compound) confirm NF-κB pathway inhibition via Western blotting (e.g., reduced p-IκBα) .
- In macrophages, flow cytometry distinguishes M1/M2 polarization states, with this compound shifting LPS-stimulated macrophages toward anti-inflammatory IL-10 production .
Q. What assays are used to validate this compound-induced autophagy in cancer cells?
Methodological Answer:
- GFP-LC3B puncta formation : Microscopy tracks autophagosome accumulation.
- Western blotting : LC3B-II/I ratio and SQSTM1/p62 degradation confirm autophagic flux.
- Lysotracker Red staining : Assesses autophagosome-lysosome fusion (e.g., impaired fusion observed in HCT-116 cells treated with this compound) .
Advanced Research Questions
Q. How does transcriptome sequencing clarify this compound’s regulatory mechanisms in hepatocellular carcinoma (HCC)?
Methodological Answer:
- RNA-seq of this compound-treated Huh-7 cells identifies differentially expressed genes (e.g., 1,513 genes with |log2FC| >1). Bioinformatics tools (GO, KEGG) highlight enriched pathways (e.g., p53 signaling, cell senescence). Validation via qPCR (e.g., CDKN1A/p21 upregulation) and Western blotting (e.g., cyclin D1 downregulation) confirms transcriptome findings .
Q. What experimental strategies resolve contradictions in this compound’s pro-survival vs. pro-death autophagy roles across cancer types?
Methodological Answer:
- Context-dependent assays : In colorectal cancer, this compound-induced autophagy is cytotoxic due to lysosomal fusion blockade , whereas in glioblastoma, autophagic flux inhibition (via p21 upregulation) enhances cell death .
- Genetic knockdown : Silencing ATG5 or SQSTM1 in cell lines clarifies pathway-specific effects.
Q. How do researchers optimize combination therapies involving this compound and chemotherapeutics?
Methodological Answer:
- Synergy analysis : Chou-Talalay assays calculate combination indices (CI) for this compound and doxorubicin. For example, this compound (non-toxic dose) + doxorubicin (0.01–0.04 μg/mL) reduces IC50 by 30–50% in breast and lung cancer cells .
- In vivo co-treatment : Starvation (50% caloric restriction) enhances this compound’s tumor suppression in xenografts via amplified autophagy .
Q. Methodological Considerations
- Dosage Optimization : Toxicity thresholds vary by cell type; preliminary MTT assays are critical .
- Animal Ethics : Studies require approval from institutional committees (e.g., Harbin Medical University Ethics Committee) .
- Data Reproducibility : Detailed protocols for Western blotting (e.g., antibody dilutions) and RNA-seq (e.g., FDR correction) must be reported .
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18059-10-4 | |
Record name | Peiminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imperialine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18059-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.